molecular formula C9H11ClFN B6268328 rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 131844-47-8

rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B6268328
CAS RN: 131844-47-8
M. Wt: 187.6
InChI Key:
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Description

Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride (Rac-FPCH) is a fluorinated cyclic amine that has been used in various scientific research applications. In recent years, it has gained increased attention due to its unique properties that make it suitable for a variety of research purposes.

Scientific Research Applications

Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. In drug discovery, rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride has been used to identify novel compounds that may have potential therapeutic effects. In organic synthesis, it has been used to synthesize complex molecules with unique properties. In chemical biology, rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is not fully understood. However, it is believed that the fluorinated cyclic amine structure of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is responsible for its unique properties. rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride is thought to interact with proteins and enzymes in a manner that is different from other compounds. This interaction is believed to be responsible for its ability to affect biochemical and physiological processes.
Biochemical and Physiological Effects
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride can inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain G-protein coupled receptors. In vivo studies have demonstrated that rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride can induce anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low volatility, making it safer to handle than many other compounds. However, rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride also has some limitations. For example, it is not soluble in organic solvents, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride. First, more research is needed to further understand its mechanism of action and its biochemical and physiological effects. Additionally, more research is needed to explore its potential therapeutic applications. Finally, more research is needed to optimize its synthesis process and to identify new applications for rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride.

Synthesis Methods

Rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride can be synthesized from the reaction of 2-fluorophenyl isocyanide and 1-chloro-2-methylpropane in the presence of an acid catalyst. The reaction is conducted under a nitrogen atmosphere and at a temperature of 80 °C for six hours. The reaction yields a white crystalline product that is purified by recrystallization in ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride involves the reaction of commercially available starting materials to form the desired product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-fluorophenylglyoxylate by reacting 2-fluorobenzaldehyde with ethyl diazoacetate in the presence of copper(I) iodide catalyst.", "Step 2: Cyclopropanation of ethyl 2-fluorophenylglyoxylate with cyclopropane in the presence of a base to form rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-ol.", "Step 3: Conversion of rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-ol to rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride by reacting with ammonium chloride and hydrochloric acid in diethyl ether.", "Step 4: Purification of the product by recrystallization from water." ] }

CAS RN

131844-47-8

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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